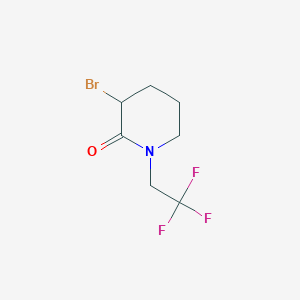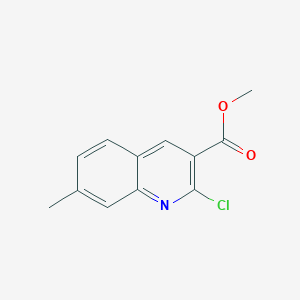
3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one
Descripción general
Descripción
3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one: is a chemical compound with the molecular formula C7H9BrF3NO and a molecular weight of 260.05 g/mol . This compound is characterized by the presence of a bromine atom, a trifluoroethyl group, and a piperidin-2-one ring structure. It is primarily used for research purposes in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one typically involves the bromination of 1-(2,2,2-trifluoroethyl)piperidin-2-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the piperidin-2-one ring .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves the use of brominating agents and appropriate solvents to achieve the desired product with high purity .
Análisis De Reacciones Químicas
Types of Reactions: 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Oxidation Reactions: Oxidation can lead to the formation of different oxidized products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperidin-2-one derivatives, while reduction and oxidation reactions can produce different reduced or oxidized forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in biological research to study its effects on different biological systems. It can be used to investigate the interactions of brominated and trifluoromethylated compounds with biological targets .
Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic properties. Researchers study its interactions with biological molecules to identify potential drug candidates .
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals. Its unique chemical structure makes it valuable for various industrial applications .
Mecanismo De Acción
The mechanism of action of 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one involves its interaction with specific molecular targets. The bromine and trifluoroethyl groups play a crucial role in its reactivity and interactions with biological molecules. The compound can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparación Con Compuestos Similares
2-Bromo-5-(2,2,2-trifluoroethyl)pyridine: Another brominated and trifluoromethylated compound with similar chemical properties.
(1-Bromo-2,2,2-trifluoroethyl)benzene: A compound with a similar trifluoroethyl group but different aromatic structure.
Uniqueness: 3-Bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one is unique due to its specific piperidin-2-one ring structure combined with bromine and trifluoroethyl groups. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Propiedades
IUPAC Name |
3-bromo-1-(2,2,2-trifluoroethyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrF3NO/c8-5-2-1-3-12(6(5)13)4-7(9,10)11/h5H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKEPLTVGMWTVSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)N(C1)CC(F)(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![8-Azabicyclo[3.2.1]octane-3-carboxylic acid, 8-(phenylmethyl)-, methyl ester](/img/structure/B3246616.png)



![Ethyl 1-((3s,4s)-3-([1,1'-biphenyl]-4-ylmethyl)-4-hydroxychroman-7-yl)cyclopentanecarboxylate](/img/structure/B3246640.png)
